molecular formula C21H17N3O3 B10813202 N-[3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide

N-[3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide

Cat. No.: B10813202
M. Wt: 359.4 g/mol
InChI Key: RWNSARVYMMLJFT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of WAY-311066 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact .

Chemical Reactions Analysis

WAY-311066 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as a tool compound to study the inhibition of casein kinase 1 delta.

    Biology: It helps in understanding the role of casein kinase 1 delta in cellular processes.

    Medicine: It is being investigated for its potential to treat neurodegenerative disorders, such as Alzheimer’s disease.

    Industry: It may have applications in the development of new therapeutic agents

Mechanism of Action

WAY-311066 exerts its effects by inhibiting the activity of casein kinase 1 delta. This enzyme is involved in various cellular processes, including the regulation of circadian rhythms and cell cycle progression. By inhibiting this enzyme, WAY-311066 can modulate these processes, potentially leading to therapeutic benefits in neurodegenerative disorders .

Comparison with Similar Compounds

WAY-311066 is unique in its specific inhibition of casein kinase 1 delta. Similar compounds include:

    IC261: Another inhibitor of casein kinase 1 delta, but with different selectivity and potency.

    PF-670462: A compound that also targets casein kinase 1 delta, but with a different chemical structure and mechanism of action.

These compounds highlight the uniqueness of WAY-311066 in terms of its selectivity and potential therapeutic applications .

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H17N3O3/c25-18-8-6-17(7-9-18)23-21(27)19(14-15-10-12-22-13-11-15)24-20(26)16-4-2-1-3-5-16/h1-14,25H,(H,23,27)(H,24,26)

InChI Key

RWNSARVYMMLJFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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